Cas no 2138806-67-2 (2-(2-Bromoethenyl)-4-nitrophenol)
2-(2-Bromoethenyl)-4-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromoethenyl)-4-nitrophenol
- 2138806-67-2
- EN300-802164
- 2-(2-Bromoethenyl)-4-nitrophenol
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- Inchi: 1S/C8H6BrNO3/c9-4-3-6-5-7(10(12)13)1-2-8(6)11/h1-5,11H/b4-3+
- InChI Key: OOWWRLUJFYNDJF-ONEGZZNKSA-N
- SMILES: Br/C=C/C1C(=CC=C(C=1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 242.95311g/mol
- Monoisotopic Mass: 242.95311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 66Ų
2-(2-Bromoethenyl)-4-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-802164-0.05g |
2-(2-bromoethenyl)-4-nitrophenol |
2138806-67-2 | 95% | 0.05g |
$612.0 | 2024-05-21 | |
| Enamine | EN300-802164-0.1g |
2-(2-bromoethenyl)-4-nitrophenol |
2138806-67-2 | 95% | 0.1g |
$640.0 | 2024-05-21 | |
| Enamine | EN300-802164-0.25g |
2-(2-bromoethenyl)-4-nitrophenol |
2138806-67-2 | 95% | 0.25g |
$670.0 | 2024-05-21 | |
| Enamine | EN300-802164-0.5g |
2-(2-bromoethenyl)-4-nitrophenol |
2138806-67-2 | 95% | 0.5g |
$699.0 | 2024-05-21 | |
| Enamine | EN300-802164-1.0g |
2-(2-bromoethenyl)-4-nitrophenol |
2138806-67-2 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
| Enamine | EN300-802164-2.5g |
2-(2-bromoethenyl)-4-nitrophenol |
2138806-67-2 | 95% | 2.5g |
$1428.0 | 2024-05-21 | |
| Enamine | EN300-802164-5.0g |
2-(2-bromoethenyl)-4-nitrophenol |
2138806-67-2 | 95% | 5.0g |
$2110.0 | 2024-05-21 | |
| Enamine | EN300-802164-10.0g |
2-(2-bromoethenyl)-4-nitrophenol |
2138806-67-2 | 95% | 10.0g |
$3131.0 | 2024-05-21 |
2-(2-Bromoethenyl)-4-nitrophenol Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2-(2-Bromoethenyl)-4-nitrophenol
Chemical Profile of 2-(2-Bromoethenyl)-4-nitrophenol (CAS No. 2138806-67-2)
2-(2-Bromoethenyl)-4-nitrophenol, identified by the Chemical Abstracts Service Number (CAS No.) 2138806-67-2, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural features and potential biological activities. This compound belongs to the class of nitroaromatics, which are well-documented for their diverse applications in medicinal chemistry. The presence of both a brominated vinyl group and a nitro-substituted phenol moiety imparts distinct reactivity and functionality, making it a valuable scaffold for further chemical modifications and biological evaluations.
The molecular structure of 2-(2-Bromoethenyl)-4-nitrophenol consists of an aromatic ring substituted with a nitro group at the 4-position and an ethenyl group (vinyl) at the 2-position, which is further brominated. This arrangement creates a system with potential electron-withdrawing effects from the nitro group and electron-donating effects from the vinyl-bromine system, leading to a complex interplay of electronic properties. Such structural characteristics are often exploited in drug design to modulate binding affinity, metabolic stability, and pharmacokinetic profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds, particularly those with appended alkene or alkyne functionalities. The bromo-vinyl moiety in 2-(2-Bromoethenyl)-4-nitrophenol suggests potential utility in cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are widely employed in constructing biaryl structures found in many bioactive molecules. Additionally, the nitro group can be reduced to an amine under specific conditions, providing another avenue for structural diversification.
One of the most compelling aspects of 2-(2-Bromoethenyl)-4-nitrophenol is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have been investigating its role in developing novel therapeutic agents, particularly in oncology and anti-inflammatory applications. The combination of a bromine atom and a nitro group makes this compound an attractive intermediate for generating derivatives with enhanced biological activity. For instance, studies have shown that nitroaromatic compounds can exhibit cytotoxic effects by interfering with DNA replication or by inducing oxidative stress in cancer cells.
The nitrophenol core is particularly noteworthy due to its presence in several known pharmaceuticals. Modifications at the phenolic position or derivatization of the nitro group can lead to compounds with improved solubility, bioavailability, or target specificity. The bromo-vinyl group further extends the possibilities for functionalization, allowing for the creation of chiral centers or other complex architectures that may enhance drug-like properties.
Recent advances in computational chemistry have enabled more efficient screening of compounds like 2-(2-Bromoethenyl)-4-nitrophenol for biological activity. Molecular modeling studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways. For example, computational docking has been used to predict binding interactions with kinases or transcription factors, which are often implicated in cancer progression. These virtual screening approaches have accelerated the discovery process by prioritizing promising candidates for experimental validation.
In vitro studies have begun to elucidate the mechanistic basis of any observed biological effects. Initial assays have focused on evaluating cytotoxicity against various cancer cell lines, as well as potential anti-inflammatory properties by assessing interactions with inflammatory pathways. The reactivity of both functional groups offers multiple points for intervention, making this compound a versatile tool for medicinal chemists seeking to develop next-generation therapeutics.
The synthesis of 2-(2-Bromoethenyl)-4-nitrophenol typically involves nitration of phenol derivatives followed by selective bromination and vinylation. Advances in synthetic methodologies have improved both yield and purity, enabling more robust downstream applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the introduction of complex substituents while maintaining high regioselectivity.
From an industrial perspective, the demand for specialized intermediates like 2-(2-Bromoethenyl)-4-nitrophenol is driven by the pharmaceutical industry's need for innovative building blocks. Companies specializing in fine chemicals have recognized this demand and are investing in scalable synthetic routes to meet market needs. Continuous flow chemistry has emerged as a particularly promising approach for producing such intermediates efficiently while minimizing waste.
The environmental impact of producing and handling such compounds is also being considered more carefully. Green chemistry principles are being applied to develop more sustainable synthetic pathways, including solvent-free reactions or biocatalytic methods that reduce reliance on hazardous reagents. These efforts align with broader industry goals to minimize ecological footprints while maintaining high-quality chemical outputs.
Future research directions may explore derivatization strategies that enhance bioavailability or target specificity further. For example, incorporating fluorine atoms into the structure could improve metabolic stability or binding affinity without significantly altering core pharmacophoric features. Additionally, exploring prodrug formulations may extend the therapeutic window or reduce side effects associated with direct administration.
The integration of artificial intelligence (AI) into drug discovery has opened new possibilities for analyzing complex datasets related to 2-(2-Bromoethenyl)-4-nitrophenol and its derivatives. Machine learning models can predict physicochemical properties or biological outcomes based on structural features alone, enabling rapid identification of promising candidates from large libraries of compounds.
In conclusion,2-(2-Bromoethenyl)-4-nitrophenol (CAS No. 2138806-67-2) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile intermediate for synthesizing novel bioactive molecules targeting various diseases including cancer and inflammation-related disorders. As synthetic methodologies continue to evolve alongside computational tools,this compound is poised to play an important role in future drug development efforts.
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